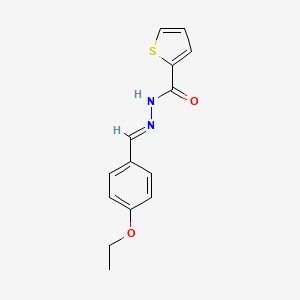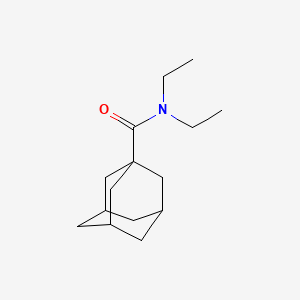![molecular formula C14H17ClN2O2 B11709219 2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)
2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El N-[1-(1H-indol-3-il)propan-2-il]carbamato de 2-cloroetilo es un compuesto sintético que pertenece a la clase de los derivados del indol. Los derivados del indol son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones terapéuticas . Este compuesto presenta un grupo indol, que es un sistema heterocíclico significativo en productos naturales y fármacos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del N-[1-(1H-indol-3-il)propan-2-il]carbamato de 2-cloroetilo normalmente implica la reacción del isocianato de 2-cloroetilo con la 1-(1H-indol-3-il)propan-2-amina. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado . El proceso puede implicar pasos como la protección y desprotección de grupos funcionales, la purificación y la caracterización del producto final.
Métodos de producción industrial
Los métodos de producción industrial de este compuesto probablemente implicarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El N-[1-(1H-indol-3-il)propan-2-il]carbamato de 2-cloroetilo puede sufrir diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El grupo cloroetilo puede participar en reacciones de sustitución nucleófila, conduciendo a la formación de diferentes derivados.
Oxidación y reducción: El grupo indol puede sufrir reacciones de oxidación y reducción, alterando sus propiedades electrónicas y su reactividad.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen nucleófilos como aminas y tioles para reacciones de sustitución, y agentes oxidantes o reductores para reacciones redox. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr los resultados deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleófila del grupo cloroetilo puede producir varios derivados de carbamato con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El N-[1-(1H-indol-3-il)propan-2-il]carbamato de 2-cloroetilo tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del N-[1-(1H-indol-3-il)propan-2-il]carbamato de 2-cloroetilo implica su interacción con dianas y vías moleculares específicas. El grupo indol puede unirse a varios receptores y enzimas, modulando su actividad y dando lugar a efectos biológicos . El grupo cloroetilo también puede participar en enlaces covalentes con sitios nucleófilos en biomoléculas, influyendo aún más en la actividad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
(1-(1H-indol-3-il)propan-2-il)carbamato de tert-butilo: Otro derivado del indol con características estructurales similares.
N-(2-(1H-indol-3-il)etil)-2-(6-metoxinaftalen-2-il)propanamida: Un compuesto con un grupo indol y diferentes sustituyentes.
Unicidad
El N-[1-(1H-indol-3-il)propan-2-il]carbamato de 2-cloroetilo es único debido a la presencia del grupo cloroetilo, que imparte una reactividad y una actividad biológica distintas en comparación con otros derivados del indol. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C14H17ClN2O2 |
|---|---|
Peso molecular |
280.75 g/mol |
Nombre IUPAC |
2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(17-14(18)19-7-6-15)8-11-9-16-13-5-3-2-4-12(11)13/h2-5,9-10,16H,6-8H2,1H3,(H,17,18) |
Clave InChI |
YXUIWPHGOSIKIF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CNC2=CC=CC=C21)NC(=O)OCCCl |
Solubilidad |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)

![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)



![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)

![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)
